

IUPAC name and structure of 5-bromo-1-methylpyrimidin-2(1H)-one

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Compound of Interest

Compound Name: 5-bromo-1-methylpyrimidin-2(1H)-one

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An In-depth Technical Guide to **5-bromo-1-methylpyrimidin-2(1H)-one** for Drug Discovery Professionals

Abstract

5-bromo-1-methylpyrimidin-2(1H)-one is a halogenated pyrimidine derivative that has garnered interest within the medicinal chemistry and drug discovery sectors. Its primary utility lies in its role as a versatile synthetic intermediate, particularly in the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its notable application as a building block in the burgeoning field of targeted protein degradation, specifically in the assembly of Proteolysis Targeting Chimeras (PROTACs). Detailed synthetic protocols and characterization data are presented, alongside an illustrative workflow for its incorporation into a PROTAC, providing a valuable resource for researchers in drug development.

Chemical Identity and Physicochemical Properties

5-bromo-1-methylpyrimidin-2(1H)-one is a solid, off-white to light yellow compound at room temperature.^[1] Its chemical structure features a pyrimidinone core, substituted with a bromine atom at the 5-position and a methyl group at the 1-position. This substitution pattern provides distinct chemical reactivity, making it a valuable precursor in various synthetic transformations.

Table 1: Physicochemical and Identification Data for **5-bromo-1-methylpyrimidin-2(1H)-one**

| Property | Value | Reference |
|-------------------|--|---------------------|
| IUPAC Name | 5-bromo-1-methylpyrimidin-2(1H)-one | [2] |
| Synonyms | 5-Bromo-1-methyl-2-pyrimidinone, 5-Bromo-1-methylpyrimidin-2-one | [2] |
| CAS Number | 14248-01-2 | [2] |
| Molecular Formula | C ₅ H ₅ BrN ₂ O | [2] |
| Molecular Weight | 189.01 g/mol | [2] |
| Appearance | Off-white to light yellow solid | [1] |
| Boiling Point | 215.9 °C at 760 mmHg | [2] |
| Density | 1.73 g/cm ³ | [2] |
| SMILES | CN1C=C(C=NC1=O)Br | [2] |
| InChI | InChI=1S/C5H5BrN2O/c1-8-3-4(6)2-7-5(8)9/h2-3H,1H3 | [2] |

Synthesis of 5-bromo-1-methylpyrimidin-2(1H)-one

The synthesis of **5-bromo-1-methylpyrimidin-2(1H)-one** is typically achieved through the methylation of 5-bromopyrimidin-2(1H)-one. This reaction is a standard N-alkylation and can be performed under mild conditions with high efficiency.

Experimental Protocol: Synthesis

Materials:

- 5-bromopyrimidin-2(1H)-one
- Iodomethane (CH₃I)
- Potassium carbonate (K₂CO₃)

- N,N-Dimethylformamide (DMF)
- Dichloromethane (CH₂Cl₂)
- Water (H₂O)
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- A mixture of 5-bromopyrimidin-2(1H)-one (3 g), iodomethane (1.1 mL), and potassium carbonate (2.4 g) in N,N-dimethylformamide (60 mL) is stirred for 5 hours at room temperature.[1]
- Upon completion of the reaction, the mixture is filtered to remove solid potassium carbonate and other insoluble materials.[1]
- The filtrate is concentrated under reduced pressure to remove the DMF solvent.[1]
- The resulting residue is partitioned between water and dichloromethane.[1]
- The organic phase is separated, washed with brine, and then dried over anhydrous magnesium sulfate.[1]
- The solvent is removed by concentration to afford the final product, **5-bromo-1-methylpyrimidin-2(1H)-one**.[1]

Characterization Data:

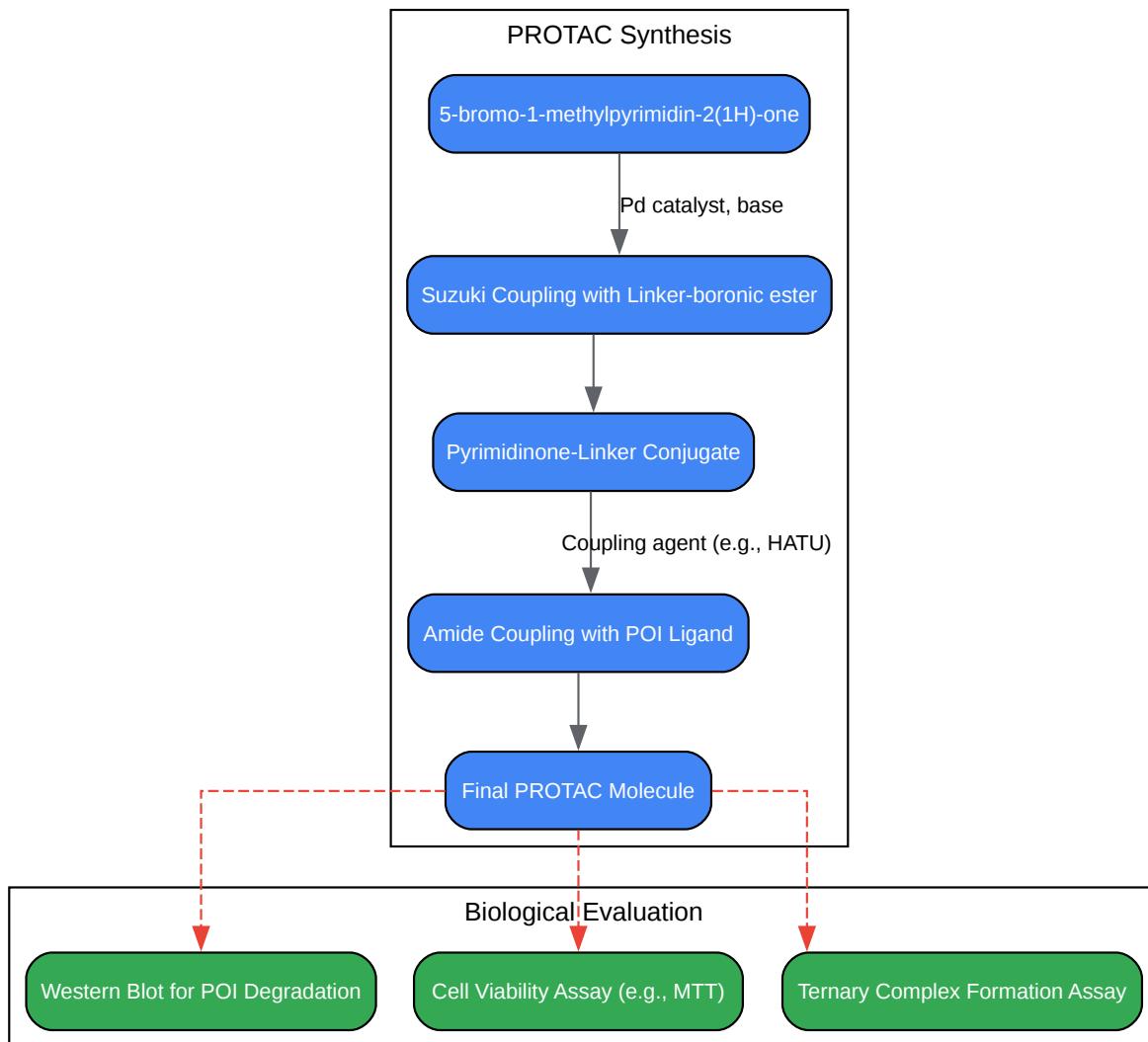
- Yield: 385 mg[1]
- Mass Spectrometry (ESI+): m/z = 189 [M+H]⁺[1]

Application in Targeted Protein Degradation: PROTAC Synthesis

A significant application of **5-bromo-1-methylpyrimidin-2(1H)-one** is as a synthetic intermediate in the construction of PROTACs. The bromine atom on the pyrimidine ring is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, allowing for the attachment of a linker which is a key component of a PROTAC molecule.

Illustrative Experimental Workflow for PROTAC Synthesis

This section describes a hypothetical, yet chemically sound, workflow for the incorporation of **5-bromo-1-methylpyrimidin-2(1H)-one** into a PROTAC targeting a protein of interest (POI).



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Caption: Illustrative workflow for the synthesis and biological evaluation of a PROTAC utilizing **5-bromo-1-methylpyrimidin-2(1H)-one**.

Hypothetical Experimental Protocol: Suzuki Coupling

Materials:

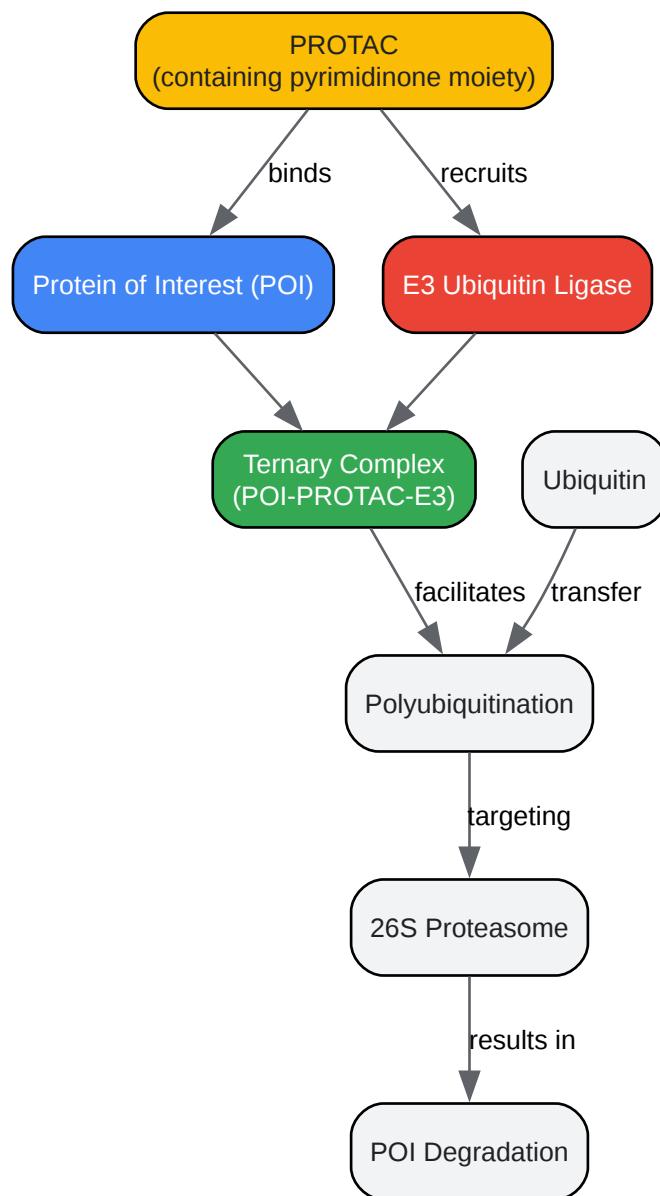
- **5-bromo-1-methylpyrimidin-2(1H)-one**
- A suitable linker with a boronic acid or ester functional group (e.g., a PEG linker)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Base (e.g., K_2CO_3)
- Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

- In a reaction vessel, **5-bromo-1-methylpyrimidin-2(1H)-one**, the linker-boronic ester, the palladium catalyst, and the base are combined in the solvent.
- The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by techniques such as TLC or LC-MS.
- Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent.
- The organic layer is washed, dried, and concentrated.
- The crude product is purified by column chromatography to yield the pyrimidinone-linker conjugate.

Signaling Pathways in Targeted Protein Degradation

PROTACs function by hijacking the cell's natural ubiquitin-proteasome system to induce the degradation of a target protein. The pyrimidinone moiety, once incorporated into the PROTAC, would be part of the E3 ligase-binding ligand.



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Caption: The general mechanism of action for a PROTAC, leading to targeted protein degradation.

Conclusion

5-bromo-1-methylpyrimidin-2(1H)-one is a valuable and versatile building block for synthetic and medicinal chemists. Its utility is particularly pronounced in the field of targeted protein degradation, where it can serve as a key intermediate in the synthesis of PROTACs. The synthetic accessibility and the reactivity of the bromine atom make it an attractive starting

material for the development of novel therapeutics. The protocols and workflows provided in this guide offer a foundational understanding for researchers looking to incorporate this compound into their drug discovery programs.

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References

- 1. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/b176818)
- 2. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/b176818)
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